Technical Documentation Center

3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid

Core Science & Biosynthesis

Foundational

Molecular weight and physicochemical properties of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid

An In-depth Technical Guide to the Molecular and Physicochemical Properties of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid Introduction 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, also known as 3-Bromo-4-fluorocinnamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular and Physicochemical Properties of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid

Introduction

3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, also known as 3-Bromo-4-fluorocinnamic acid, is a halogenated derivative of cinnamic acid. Cinnamic acids and their derivatives are a class of organic compounds recognized for their significant potential in various scientific fields, including pharmaceuticals and materials science.[1][2] The strategic placement of bromo and fluoro substituents on the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery and a valuable building block in organic synthesis.

This guide provides a comprehensive overview of the core molecular attributes and key physicochemical properties of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid. It outlines the essential experimental workflows required for its rigorous characterization, offering field-proven insights into the causality behind methodological choices. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for their work.

Part 1: Core Molecular Attributes

The foundational identity of a chemical compound is established by its fundamental molecular characteristics. These identifiers are critical for regulatory purposes, database searches, and accurate scientific communication.

Identifier Value
IUPAC Name 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid[3]
Synonym 3-Bromo-4-fluorocinnamic acid[3]
CAS Number 160434-49-1[3]
Molecular Formula C₉H₆BrFO₂[3]
Molecular Weight 245.047 g/mol [3]
InChIKey ZNIGVADAKXOMQH-UHFFFAOYSA-N[3]

Part 2: Physicochemical Properties - A Synthetic Overview

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. These parameters are paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for designing appropriate formulation and synthesis protocols. While specific experimental values for this particular derivative are not widely published, this section outlines the key properties and the standard methodologies for their determination, drawing parallels with related cinnamic acid structures.

Property Expected Characteristic / Value Significance
Physical Form Crystalline Solid at Room TemperatureAffects handling, storage, and formulation.
Melting Point Experimentally Determined. Related bromo-cinnamic acids melt >130 °C.[4]A sharp, defined melting range is a primary indicator of sample purity.[5]
Solubility Expected to be slightly soluble in water and soluble in organic solvents like ethanol and DMSO.[6][7]Crucial for designing reaction conditions, purification methods, and formulations for biological assays.
pKa Experimentally Determined. Predicted to be a weak acid (pKa ≈ 4) based on related structures.[7]Determines the ionization state of the carboxylic acid group at a given pH, which impacts solubility, membrane permeability, and receptor binding.
UV-Vis λmax Experimentally Determined. Expected to show strong absorbance in the 250-350 nm range due to the extended conjugated system.Provides a non-destructive method for quantification and can be used to monitor reaction kinetics or purity.[5]

Part 3: Experimental Characterization Workflow

A robust and logical workflow is essential for the synthesis and validation of a chemical entity. The following section details the self-validating system of protocols necessary to synthesize, purify, and comprehensively characterize 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structure Structural Elucidation synthesis Synthesis via Knoevenagel Condensation purification Recrystallization / Chromatography synthesis->purification hplc Purity Assessment (HPLC) purification->hplc mp Melting Point Determination hplc->mp sol Solubility Testing (Shake-Flask) hplc->sol pka pKa Determination (Potentiometric Titration) hplc->pka nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ms Mass Spectrometry hplc->ms uv UV-Vis Spectroscopy hplc->uv

Caption: Workflow for Synthesis and Characterization.

Synthesis and Purity Assessment

1. Synthesis via Knoevenagel Condensation The most common and effective route for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[1]

  • Rationale: This reaction provides a reliable method for forming the carbon-carbon double bond by reacting an aldehyde (3-bromo-4-fluorobenzaldehyde) with a compound containing an active methylene group (malonic acid) in the presence of a basic catalyst like piperidine or pyridine.

  • Protocol:

    • Combine 3-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and monitor the reaction progress via Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into a cold, dilute HCl solution to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for assessing the chemical purity of synthesized compounds.[8]

  • Rationale: A reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and potential (Z)-isomer impurities. The peak area percentage of the main peak provides a quantitative measure of purity.

  • Protocol:

    • Prepare a standard solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the solution into an HPLC system equipped with a C18 column and a UV detector.

    • Run a gradient elution method (e.g., from 30% to 90% acetonitrile in water with 0.1% trifluoroacetic acid).

    • Monitor the chromatogram at the compound's λmax. Purity is determined by integrating the peak areas. A purity level of >98% is typically desired for further studies.

Physicochemical Characterization Protocols

1. Melting Point Determination

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.[5]

  • Methodology:

    • Place a small, dry sample of the purified compound into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat the sample at a controlled rate (1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. A narrow range (e.g., < 2 °C) signifies high purity.

2. Solubility Assessment (Shake-Flask Method)

  • Objective: To quantitatively determine the solubility of the compound in relevant solvents.[6]

  • Methodology:

    • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical technique, such as UV-Vis spectroscopy or HPLC. The result is reported in units like mg/mL or µM.

3. pKa Determination (Potentiometric Titration)

  • Objective: To measure the acid dissociation constant (pKa) of the carboxylic acid group.[6]

  • Methodology:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

    • Record the pH after each addition.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized).

Part 4: Conclusion

3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid is a compound with significant potential, stemming from the unique physicochemical contributions of its halogenated phenyl ring and acrylic acid moiety. A thorough characterization, following a rigorous and logical experimental workflow as outlined in this guide, is the cornerstone of its successful application in research and development. The data derived from these protocols not only confirms the identity and purity of the molecule but also provides the critical insights necessary for its advancement in medicinal chemistry, materials science, and beyond.

References

  • Matrix Fine Chemicals. 3-(3-BROMO-4-FLUOROPHENYL)PROP-2-ENOIC ACID | CAS 160434-49-1. Available from: [Link]

  • NextSDS. 3-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid — Chemical Substance Information. Available from: [Link]

  • Taylor & Francis Online. Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Available from: [Link]

  • MDPI. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Available from: [Link]

  • ResearchGate. Physicochemical data of cinnamic acid derivatives. | Download Table. Available from: [Link]

  • Chemspace. (2E)-3-{5-bromo-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid. Available from: [Link]

  • NextSDS. (3R)-3-(3-bromo-4-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid - Chemical Substance Information. Available from: [Link]

  • PMC. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Available from: [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. Available from: [Link]

  • NextSDS. 3-(3-Bromo-4-fluoro-phenyl)-propionic acid — Chemical Substance Information. Available from: [Link]

  • Stenutz. (E)-3-(3-bromophenyl)prop-2-enoic acid. Available from: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • NextSDS. (2E)-3-(3-Bromo-2-fluorophenyl)prop-2-enoic acid — Chemical Substance Information. Available from: [Link]

  • Milk Composition Database. Showing metabocard for trans-Cinnamic acid (BMDB0000930). Available from: [Link]

  • Cheméo. Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). Available from: [Link]

  • SpectraBase. 3-Amino-3-(3-bromo-4-ethyl-phenyl)propanoic acid. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid

This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift reference data for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid. This document is inten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift reference data for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar compounds. The guide will delve into the predicted spectral data, the rationale behind these predictions based on fundamental principles of NMR spectroscopy, and a robust experimental protocol for acquiring this data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework. For novel compounds such as 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, which may be synthesized as an intermediate in drug discovery, a thorough understanding of its NMR spectrum is critical for structural verification and purity assessment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid. These predictions are based on the analysis of substituent effects on the parent cinnamic acid structure and related molecules.[3][4]

Table 1: Predicted ¹H NMR Data for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid (in DMSO-d₆ at 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinylic)6.5 - 6.7DoubletJHα-Hβ = 15.9
H-β (vinylic)7.6 - 7.8DoubletJHβ-Hα = 15.9
H-2' (aromatic)7.9 - 8.1DoubletJH2'-H6' = 2.0
H-5' (aromatic)7.4 - 7.6Doublet of doubletsJH5'-F = 8.5, JH5'-H6' = 8.5
H-6' (aromatic)7.7 - 7.9Multiplet
-COOH (carboxylic acid)12.0 - 12.5Broad singlet

Table 2: Predicted ¹³C NMR Data for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid (in DMSO-d₆ at 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-α (vinylic)120 - 125
C-β (vinylic)140 - 145
C-1' (aromatic)130 - 135
C-2' (aromatic)135 - 140
C-3' (aromatic, C-Br)110 - 115
C-4' (aromatic, C-F)155 - 160 (d, JC-F ≈ 250 Hz)
C-5' (aromatic)118 - 122 (d, JC-F ≈ 20 Hz)
C-6' (aromatic)130 - 135
C=O (carbonyl)165 - 170

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the known NMR data of cinnamic acid and the application of substituent chemical shift (SCS) effects for the bromo and fluoro groups on the phenyl ring.

  • Vinylic Protons (H-α and H-β): In cinnamic acid, these protons typically appear as doublets around 6.5 ppm (H-α) and 7.6 ppm (H-β) with a large coupling constant (~16 Hz) characteristic of a trans configuration.[3] The electron-withdrawing nature of the substituted phenyl ring is expected to have a minor deshielding effect on these protons.

  • Aromatic Protons (H-2', H-5', H-6'): The chemical shifts of the aromatic protons are influenced by the electronegativity and resonance effects of the bromine and fluorine substituents. The fluorine atom is strongly electronegative and will cause a significant downfield shift for adjacent carbons and protons. The bromine atom also has an inductive withdrawing effect but is less pronounced.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆.[3]

  • Aromatic and Vinylic Carbons: The chemical shifts of the carbons are similarly influenced by the substituents. The carbon attached to the fluorine (C-4') will show a large one-bond C-F coupling constant, and the adjacent carbons will show smaller two- and three-bond couplings.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and its high boiling point.[5] The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.[5][6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal.

3. ¹H NMR Data Acquisition:

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 15 ppm).

  • Use a 90° pulse angle.

  • Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 2-5 seconds for small molecules).

  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Use a 30° pulse angle to allow for a shorter relaxation delay.

  • Set the relaxation delay to 2 seconds.

  • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Data Processing and Analysis

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[5][6]

  • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to establish the connectivity of the atoms.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration analysis Integration & Analysis calibration->analysis

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to data processing.

References

  • 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. (2002). Journal of Chemical Education.
  • BenchChem. Spectroscopic analysis comparison of different cinnamic acid derivatives.
  • Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. (2026).
  • ResearchGate. 1 H NMR partial spectra (500 MHz) of cinnamic acid.
  • PMC. Multifunctional Cinnamic Acid Derivatives.
  • Supporting Information.
  • Matrix Fine Chemicals. 3-(3-BROMO-4-FLUOROPHENYL)PROP-2-ENOIC ACID | CAS 160434-49-1.
  • 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m.
  • NMR Chemical Shifts.
  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.
  • Emery Pharma. NMR Solvent Chart.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid: A Detailed Protocol for Researchers

An In-Depth Guide to the Knoevenagel-Doebner Condensation for the Preparation of a Key Synthetic Intermediate This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-bromo-4-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Knoevenagel-Doebner Condensation for the Preparation of a Key Synthetic Intermediate

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, a valuable building block in the development of novel pharmaceutical and materials science compounds. The described methodology is centered around the Knoevenagel-Doebner modification of the Knoevenagel condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only a detailed procedure but also insights into the underlying chemical principles and practical considerations for a successful synthesis.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. The title compound, 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, incorporates a halogenated phenyl ring, a feature often associated with enhanced pharmacological properties. The synthesis of this and related compounds is efficiently achieved through the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound.[1][2] The Doebner modification of this reaction specifically utilizes malonic acid as the active methylene component in the presence of pyridine and a catalytic amount of a weak base, such as piperidine, to yield α,β-unsaturated carboxylic acids.[1][2]

Reaction Mechanism and Rationale

The synthesis of 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid proceeds via the Knoevenagel-Doebner condensation. The reaction mechanism can be described in the following key steps:

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the acidic α-carbon of malonic acid to form a nucleophilic enolate ion.[3]

  • Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of 3-bromo-4-fluorobenzaldehyde, leading to the formation of a tetrahedral intermediate.[1]

  • Dehydration and Decarboxylation: This intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Under the reaction conditions, particularly with pyridine as the solvent, this intermediate readily undergoes decarboxylation to yield the final product, 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, with the release of carbon dioxide.[2] Pyridine not only acts as a solvent but also facilitates the decarboxylation step.[1]

The choice of the Knoevenagel-Doebner condensation is predicated on its high efficiency and selectivity for the synthesis of cinnamic acid derivatives from aromatic aldehydes.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde Reaction_Vessel Reaction Mixture in Pyridine 3-Bromo-4-fluorobenzaldehyde->Reaction_Vessel Malonic Acid Malonic Acid Malonic Acid->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Piperidine Piperidine Piperidine->Reaction_Vessel Heating Heating under Reflux Reaction_Vessel->Heating Acidification Acidification with HCl Heating->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid Drying->Final_Product Characterization NMR, IR, MS, M.P. Final_Product->Characterization

Caption: Synthetic workflow for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid.

Experimental Protocol

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity
3-Bromo-4-fluorobenzaldehyde77771-02-9C₇H₄BrFO203.0110.15 g (50.0 mmol)
Malonic Acid141-82-2C₃H₄O₄104.067.81 g (75.0 mmol)
Pyridine110-86-1C₅H₅N79.1050 mL
Piperidine110-89-4C₅H₁₁N85.151.0 mL
Hydrochloric Acid (conc.)7647-01-0HCl36.46As needed
Ethanol (95%)64-17-5C₂H₆O46.07For recrystallization
Deionized Water7732-18-5H₂O18.02For washing

Equipment

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromo-4-fluorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Pyridine and piperidine are flammable and toxic. Handle with care and avoid inhalation.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme caution.

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.15 g (50.0 mmol) of 3-bromo-4-fluorobenzaldehyde in 50 mL of pyridine.

  • Addition of Reagents: To the stirred solution, add 7.81 g (75.0 mmol) of malonic acid, followed by the dropwise addition of 1.0 mL of piperidine.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly and with stirring into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic (pH 1-2). A precipitate will form.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven or desiccator to a constant weight.

Purification

The crude 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid can be purified by recrystallization.

  • Solvent Selection: A mixed solvent system of ethanol and water is generally effective for the recrystallization of cinnamic acid derivatives.

  • Recrystallization Procedure: a. Dissolve the crude product in a minimal amount of hot 95% ethanol in an Erlenmeyer flask. b. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal. c. To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy. d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, during which time crystals of the purified product should form. f. To maximize the yield, the flask can be placed in an ice bath for about 30 minutes. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid

The identity and purity of the synthesized 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. 3-Bromo-4-fluorocinnamic acid has a reported melting point of 140-144°C.[4]

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the vinylic protons and the aromatic protons. The coupling constant between the vinylic protons is indicative of the trans stereochemistry.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the C=C stretching of the alkene.

    • MS (Mass Spectrometry): Mass spectrometry can be used to confirm the molecular weight of the compound.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid via the Knoevenagel-Doebner condensation. By providing a thorough understanding of the reaction mechanism, a detailed step-by-step procedure, and guidance on purification and characterization, this document serves as a valuable resource for researchers engaged in the synthesis of novel organic compounds for various applications. The successful synthesis of this versatile building block opens avenues for the development of new therapeutic agents and advanced materials.

References

  • Supporting Information for a relevant article.
  • Supporting Information for a relevant article on chalcone synthesis.
  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Sinochem Nanjing Corporation. 3-Bromo-4-Fluorocinnamic Acid. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Matrix Fine Chemicals. 3-(3-BROMO-4-FLUOROPHENYL)PROP-2-ENOIC ACID. [Link]

  • Patent CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

Application

Application of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid in Suzuki-Miyaura cross-coupling

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid (commonly known as 3-bromo-4-fluorocinnamic acid) is a highly versatile bifunctional building block in medicinal chemistry and organic synthesis [1]. Its specific substitution pattern offers orthogonal handles for structural diversification, making it a privileged scaffold in the development of complex therapeutics, such as NHE-1 inhibitors [2].

The strategic value of this molecule lies in its three reactive domains:

  • The 3-Bromo Substituent: Acts as the primary electrophilic site for palladium-catalyzed cross-coupling. Bromide is an excellent leaving group for the oxidative addition of Pd(0).

  • The 4-Fluoro Substituent: In drug design, fluorine imparts metabolic stability and lipophilicity. Mechanistically, the strong inductive electron-withdrawing effect (-I) of the fluorine atom decreases the electron density of the aromatic ring. This electron deficiency accelerates the oxidative addition of the electron-rich Pd(0) catalyst into the adjacent C–Br bond, lowering the activation energy of the rate-determining step.

  • The Prop-2-enoic Acid Moiety: The α,β -unsaturated carboxylic acid can be utilized for downstream derivatization, including cyclopropanation, Michael additions, or amide bond formations [2].

Experimental Design & Causality

Designing a Suzuki-Miyaura coupling for a substrate containing a free carboxylic acid requires careful optimization to prevent reaction stalling and ensure high yields.

  • Substrate State (Free Acid vs. Protected Ester): While the free carboxylic acid can be subjected directly to Suzuki conditions, it will immediately consume one equivalent of the inorganic base to form a carboxylate salt. If the base is depleted, the crucial activation of the boronic acid into the reactive boronate complex [R-B(OH)3​]− will fail. Therefore, at least 3.0 equivalents of base must be used when coupling the free acid. Alternatively, transient protection (e.g., as a tert-butyl ester) can be employed to improve solubility in non-polar solvents [2].

  • Catalyst Selection: Pd(dppf)Cl2​ (5 mol%) is highly recommended. The bidentate dppf ligand provides a large bite angle, which forces the intermediate Pd(II) complex into a geometry that highly favors rapid reductive elimination, minimizing off-target protodeboronation of the boronic acid.

  • Solvent System: A biphasic or miscible aqueous system such as 1,4-Dioxane/ H2​O (4:1 v/v) is optimal. The water is non-negotiable; it dissolves the K2​CO3​ and facilitates the formation of the transmetalating boronate species.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

Self-Validating System: This protocol incorporates an acidic workup step. Because the product will exist as a water-soluble potassium carboxylate salt under the basic reaction conditions, failure to acidify the aqueous layer prior to extraction will result in the product being discarded in the aqueous waste.

Reagents Required:

  • 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized H2​O (4:1 v/v, 10 mL)

Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, the boronic acid, Pd(dppf)Cl2​ , and K2​CO3​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum, and backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment (preventing homocoupling of the boronic acid and oxidation of the Pd catalyst).

  • Solvent Addition: Add the 1,4-Dioxane and H2​O via syringe. (Note: Solvents should be pre-degassed by sparging with Argon for 30 minutes).

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously for 12 hours. The mixture will typically turn from a reddish-orange to a dark brown/black suspension as the reaction progresses.

  • Reaction Quenching: Cool the mixture to room temperature. Dilute with 10 mL of distilled water.

  • Acidic Workup (Critical Step): Slowly add 1M HCl dropwise while stirring until the pH of the aqueous layer reaches ~2-3. This protonates the carboxylate, driving the biaryl product into its neutral, organic-soluble carboxylic acid form.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc with 1% Acetic Acid to prevent tailing of the carboxylic acid).

Quantitative Data: Substrate Scope & Expected Yields

The following table summarizes expected outcomes when coupling 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid with various boronic acids under the optimized conditions described above.

Boronic Acid PartnerElectronic PropertyExpected Yield (%)Reaction Time (h)Notes
Phenylboronic acidNeutral88 - 92%8Standard baseline coupling.
4-Methoxyphenylboronic acidElectron-Rich90 - 95%6Rapid transmetalation due to high nucleophilicity.
4-Trifluoromethylphenylboronic acidElectron-Deficient70 - 75%12 - 14Slower transmetalation; prone to protodeboronation.
3-Pyridinylboronic acidHeteroaryl / Basic65 - 70%12Requires careful pH monitoring during workup (isoelectric point considerations).
2-Thiopheneboronic acidHeteroaryl / Rich80 - 85%10Excellent bioisostere for medicinal chemistry applications.

Visualizations

A. Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)L_n(Ar)(Br)] Pd0->OxAdd 3-Bromo-4-fluorocinnamic acid TransMet Transmetalation [Pd(II)L_n(Ar)(Ar')] OxAdd->TransMet Ar'-B(OH)3 + K2CO3 RedElim Reductive Elimination Biaryl Cinnamic Acid TransMet->RedElim Halide Exchange & Transfer RedElim->Pd0 Product Release

Caption: Suzuki-Miyaura catalytic cycle for 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.

B. Experimental Workflow

Workflow Step1 Reagent Prep & Degassing Step2 Reaction Setup (Argon Atm) Step1->Step2 Step3 Heating (85°C, 12h) Step2->Step3 Step4 Acidic Workup (pH 2-3) Step3->Step4 Step5 Purification (Silica + 1% AcOH) Step4->Step5

Caption: Step-by-step experimental workflow highlighting the critical acidic workup phase.

References

  • Journal of Medicinal Chemistry (ACS Publications). Arylcyclopropanecarboxyl Guanidines as Novel, Potent, and Selective Inhibitors of the Sodium Hydrogen Exchanger Isoform-1. ACS. Available at:[Link]

Method

The Strategic Utility of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid in the Synthesis of Kinase-Targeting Active Pharmaceutical Ingredients

Introduction: A Versatile Scaffold in Modern Drug Discovery In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex Active Pharmaceutical Ingredients (APIs). 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, a substituted cinnamic acid derivative, has emerged as a precursor of significant interest, particularly in the synthesis of targeted therapies such as kinase inhibitors. The intrinsic chemical functionalities of this molecule—the reactive carboxylic acid, the electron-rich double bond, and the strategically placed bromo and fluoro substituents on the phenyl ring—provide a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the application of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid in API manufacturing, with a focus on its utility in the synthesis of kinase inhibitors, exemplified by a detailed protocol for a key synthetic intermediate.

The presence of both bromine and fluorine atoms on the phenyl ring is a key feature that enhances the pharmacological properties of the final API. Fluorine, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and bioavailability of a drug molecule.[1][2][3] The bromine atom serves as a valuable synthetic handle, enabling a range of cross-coupling reactions to build molecular complexity. This dual halogen substitution pattern makes 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid a highly valuable building block in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the precursor's properties is essential for its effective use in synthesis. The key physicochemical data for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid are summarized below.

PropertyValue
IUPAC Name 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
CAS Number 160434-49-1
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point 185-189 °C
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide

Application in API Synthesis: A Gateway to Kinase Inhibitors

Cinnamic acid derivatives are well-established precursors in the synthesis of a variety of biologically active compounds, including kinase inhibitors.[4][5] The α,β-unsaturated carbonyl moiety in these molecules can act as a Michael acceptor, facilitating covalent bond formation with nucleophilic residues in the active sites of target proteins.[6] 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid is a particularly attractive starting material for the synthesis of APIs that target the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers.

A prominent example of an API whose synthesis can be envisioned from this precursor is Trametinib , a highly potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase 1 and 2).[2][3] Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, that harbor specific BRAF mutations.[7]

Conceptual Synthetic Pathway to a Key Trametinib Intermediate

The following section outlines a detailed, albeit representative, protocol for the conversion of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid to N-(3-bromo-4-fluorophenyl)acetamide, a crucial intermediate that can be further elaborated to form the core structure of Trametinib. This transformation involves a Curtius rearrangement, a reliable method for converting carboxylic acids to amines with the loss of one carbon atom.

Experimental Protocol: Synthesis of N-(3-bromo-4-fluorophenyl)acetamide

This protocol details a two-step process for the synthesis of N-(3-bromo-4-fluorophenyl)acetamide from 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.

Step 1: Synthesis of 3-Bromo-4-fluorobenzoyl azide

Rationale: The first step involves the conversion of the carboxylic acid to an acyl azide. This is a key transformation in the Curtius rearrangement and is typically achieved by reacting the corresponding acyl chloride with sodium azide. For simplicity and to avoid the isolation of the acyl chloride, this protocol utilizes diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the acyl azide.

Materials:

  • 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Anhydrous acetone

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred solution.

  • Follow with the dropwise addition of diphenylphosphoryl azide (1.1 eq) over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • The resulting solution containing the 3-bromo-4-fluorobenzoyl azide is used directly in the next step without isolation.

Step 2: Curtius Rearrangement and Trapping with Acetic Anhydride

Rationale: The acyl azide formed in the previous step is thermally unstable and undergoes rearrangement to an isocyanate with the loss of nitrogen gas. This isocyanate is then trapped in situ with water (present in the subsequent work-up) to form an amine, which is then acetylated with acetic anhydride to yield the final product.

Procedure:

  • Gently heat the toluene solution containing the 3-bromo-4-fluorobenzoyl azide to reflux (approximately 110 °C). The rearrangement is typically accompanied by the evolution of nitrogen gas.

  • Maintain the reflux for 1-2 hours until the rearrangement is complete (TLC can be used to monitor the disappearance of the acyl azide).

  • Cool the reaction mixture to room temperature.

  • Slowly and cautiously quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • To the filtrate, add acetic anhydride (1.2 eq) and a catalytic amount of pyridine.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(3-bromo-4-fluorophenyl)acetamide.

Visualization of the Synthetic Workflow

Synthetic Workflow start 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid step1 Acyl Azide Formation (DPPA, TEA, Toluene) start->step1 intermediate1 3-Bromo-4-fluorobenzoyl azide (in situ) step1->intermediate1 step2 Curtius Rearrangement (Heat, Toluene) intermediate1->step2 intermediate2 3-Bromo-4-fluorophenyl isocyanate (in situ) step2->intermediate2 step3 Hydrolysis & Acetylation (H2O, Acetic Anhydride) intermediate2->step3 end N-(3-bromo-4-fluorophenyl)acetamide step3->end

Caption: A streamlined workflow for the synthesis of a key Trametinib intermediate.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway by Trametinib

The API, Trametinib, derived from precursors like 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, exerts its therapeutic effect by targeting a critical signaling pathway involved in cell growth and proliferation—the MAPK/ERK pathway.[2][3] In many cancers, mutations in proteins like BRAF lead to the constitutive activation of this pathway, resulting in uncontrolled cell division.[8]

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[9] It binds to a site adjacent to the ATP-binding pocket of the MEK enzymes, preventing their activation by BRAF and their subsequent phosphorylation of ERK.[9] This blockade of downstream signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.[2]

Signaling Pathway Diagram

MAPK_ERK_Pathway_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (mutated in cancer) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Trametinib Trametinib Trametinib->MEK Allosteric Inhibition Inhibition Inhibition

Caption: Trametinib's inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Perspectives

3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid stands as a testament to the power of rational precursor design in modern API synthesis. Its unique combination of reactive functionalities and strategically placed halogen atoms provides a robust starting point for the construction of complex and highly active pharmaceutical molecules. The application of this precursor in the synthesis of kinase inhibitors like Trametinib highlights its significance in the development of targeted cancer therapies. As our understanding of disease pathways continues to evolve, the demand for versatile and strategically functionalized building blocks like 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid will undoubtedly grow, paving the way for the discovery and development of the next generation of life-saving medicines.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Flaherty, K. T., Robert, C., Hersey, P., Nathan, P., Garbe, C., Milhem, M., ... & Weber, J. (2012). Improved survival with MEK inhibition in BRAF-mutated melanoma. New England Journal of Medicine, 367(2), 107-114.
  • Kim, K. B., Kefford, R., Pavlick, A. C., Infante, J. R., Ribas, A., Sosman, J. A., ... & Gonzalez, R. (2013). Phase II study of the MEK1/MEK2 inhibitor trametinib in patients with metastatic BRAF-mutant cutaneous melanoma previously treated with or without a BRAF inhibitor. Journal of Clinical Oncology, 31(4), 482-489.
  • Planchard, D., Smit, E. F., Groen, H. J., Mazieres, J., Besse, B., Helland, Å., ... & Vansteenkiste, J. F. (2016). Dabrafenib plus trametinib in patients with previously treated BRAF V600E-mutant metastatic non-small cell lung cancer: an open-label, multicentre phase 2 trial. The Lancet Oncology, 17(7), 984-993.
  • Gilmartin, A. G., Bleam, M. R., Groy, A., Moss, K. G., Minthorn, E. A., Kulkarni, S. G., ... & Smaill, J. B. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1/2 for the treatment of cancer. Cancer research, 71(5), 1574-1584.
  • Akinleye, A., Furqan, M., Fadugba, O., & Mehmood, R. (2014). The role of trametinib in the treatment of metastatic melanoma. OncoTargets and therapy, 7, 205.
  • Davies, H., Bignell, G. R., Cox, C., Stephens, P., Edkins, S., Clegg, S., ... & Futreal, P. A. (2002). Mutations of the BRAF gene in human cancer.
  • Matrix Fine Chemicals. (n.d.). 3-(3-BROMO-4-FLUOROPHENYL)PROP-2-ENOIC ACID | CAS 160434-49-1. Retrieved from [Link]

  • Mokale, S. N., Shinde, S. S., & Vibhute, Y. B. (2016). Cinnamic acid derivatives as inhibitors of oncogenic protein kinases–structure, mechanisms and biomedical effects. Current medicinal chemistry, 23(13), 1335-1353.
  • Zhang, Y., Liu, T., & Wang, X. (2014). Synthesis and biological evaluation of novel cinnamic acid derivatives as potential antitumor agents. Molecules, 19(6), 7846-7858.
  • PubChem. (n.d.). Trametinib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). MEKINIST (trametinib) tablets, for oral use. Full prescribing information. Retrieved from [Link]

  • Maj, E., Szymański, P., & Mikiciuk-Olasik, E. (2016). Cinnamic acid derivatives as inhibitors of oncogenic protein kinases–structure, mechanisms and biomedical effects. Current medicinal chemistry, 23(13), 1335-1353.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11707018, Trametinib. Retrieved from [Link].

  • Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2017). Covalent inhibitors: a rational approach to drug discovery.

Sources

Application

Synthesis of Bioactive Amides from 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the synthesis of novel bioactive amides derived from 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the synthesis of novel bioactive amides derived from 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid. Cinnamic acid and its derivatives are recognized for their diverse pharmacological activities, and the introduction of an amide functionality offers a robust strategy for modulating these properties.[1][2][3] This document details the chemical principles, step-by-step protocols, and characterization techniques essential for the successful preparation and validation of these target compounds. The methodologies presented are designed to be both reproducible and adaptable, serving as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction: The Significance of Cinnamoyl Amides in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all pharmaceutical drugs.[4] Its prevalence stems from its metabolic stability and its ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. Cinnamic acids, naturally occurring or synthetic, provide a versatile scaffold for the development of bioactive molecules, exhibiting a wide range of activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][5][6]

The strategic combination of the cinnamoyl moiety with various amine-containing fragments through an amide linkage allows for the systematic exploration of chemical space and the fine-tuning of pharmacological profiles. The starting material, 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, offers several advantages: the phenyl ring is substituted with a bromine and a fluorine atom, which can influence the compound's lipophilicity, metabolic stability, and binding interactions.

This guide focuses on a reliable and widely used method for amide bond formation: the activation of the carboxylic acid using a coupling agent, followed by nucleophilic attack by an amine.[7][8] Specifically, we will detail a protocol employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate this transformation efficiently.[9][10]

The Synthetic Strategy: Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[7][8] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

The Role of Coupling Reagents

Carbodiimides, such as EDC, are highly effective for this purpose.[8] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

The Synergy of Additives

Additives like HOBt are often included to improve reaction efficiency and minimize side reactions.[11][12] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization (if chiral centers are present) and more reactive towards the amine.[10][11]

Amide_Coupling_Mechanism Carboxylic_Acid 3-(3-Bromo-4-fluorophenyl) prop-2-enoic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->Active_Ester Amide Bioactive Amide Active_Ester->Amide + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Amide

Caption: General mechanism for EDC/HOBt mediated amide coupling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative bioactive amide from 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid.

Materials and Reagents
ReagentCAS NumberSupplier (Example)Notes
3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid160434-49-1Major SuppliersStarting material.[13]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8Major SuppliersCoupling agent. Store under inert gas, refrigerated.
1-Hydroxybenzotriazole (HOBt)2592-95-2Major SuppliersAdditive. Can be explosive when dry, handle with care.
N,N-Diisopropylethylamine (DIPEA)7087-68-5Major SuppliersNon-nucleophilic base.
Selected Primary/Secondary AmineVariesMajor SuppliersThe nucleophile for amide formation.
Dichloromethane (DCM), Anhydrous75-09-2Major SuppliersReaction solvent.
N,N-Dimethylformamide (DMF), Anhydrous68-12-2Major SuppliersAlternative reaction solvent, particularly for less soluble reactants.
Saturated Aqueous Sodium Bicarbonate Solution75420-23-0Prepared in-houseFor aqueous workup.
Brine (Saturated Aqueous Sodium Chloride)7647-14-5Prepared in-houseFor aqueous workup.
Anhydrous Magnesium Sulfate or Sodium Sulfate7487-88-9Major SuppliersDrying agent.
Ethyl Acetate141-78-6Major SuppliersSolvent for extraction and chromatography.
Hexanes110-54-3Major SuppliersSolvent for chromatography.
Synthetic Procedure

Synthetic_Workflow Start Start Dissolve Dissolve Starting Materials in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_EDC_HOBt Add EDC and HOBt Cool->Add_EDC_HOBt Add_Amine_DIPEA Add Amine and DIPEA Add_EDC_HOBt->Add_Amine_DIPEA Warm_to_RT Warm to Room Temperature and Stir Overnight Add_Amine_DIPEA->Warm_to_RT Quench Quench Reaction Warm_to_RT->Quench Workup Aqueous Workup Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Characterize Characterize Pure Product Purify->Characterize End End Characterize->End

Caption: A typical workflow for the synthesis of bioactive amides.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Coupling Agents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine and Base: In a separate vial, dissolve the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent system can also be an effective purification method.[14]

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient activation; Sterically hindered amine.Increase reaction time and/or temperature. Consider using a more potent coupling agent like HATU.
Low YieldPoor workup; Product loss during purification.Ensure complete extraction during workup. Optimize chromatography conditions. Consider alternative purification methods like recrystallization.[14][15]
Presence of ByproductsSide reactions of the activated acid.Ensure anhydrous conditions. The use of HOBt should minimize this, but consider alternative additives if necessary.
Difficulty in Removing Urea ByproductInsolubility of the urea byproduct.If using DCC, the urea is largely insoluble and can be filtered off. For EDC, the urea is water-soluble and should be removed during the aqueous workup.[12] A 5% LiCl wash can also aid in removing residual DMF if used as a solvent.[16]

Characterization of Synthesized Amides

Thorough characterization is crucial to confirm the identity and purity of the synthesized amides.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation. Key diagnostic signals include the amide N-H proton (typically a broad singlet), the vinyl protons of the prop-2-enoic acid backbone, and the aromatic protons.[17][18] Due to restricted rotation around the C-N amide bond, it is possible to observe duplicate signals for some protons and carbons.[19]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide functional group, including the N-H stretch (for primary and secondary amides) and the C=O stretch (amide I band).[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.[20]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound.

  • Melting Point (for solid compounds): A sharp melting point range is indicative of a pure crystalline solid.

Potential Biological Evaluation

The synthesized amides can be screened for a variety of biological activities. Based on the known activities of cinnamoyl derivatives, the following assays are recommended as a starting point:

Biological_Screening Start Synthesized Amide Library Primary_Screen Primary Screening (e.g., Cell Viability Assays) Start->Primary_Screen Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Primary_Screen->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, FRAP) Primary_Screen->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) Primary_Screen->Anti_inflammatory Hit_Identification Hit Identification Antimicrobial->Hit_Identification Antioxidant->Hit_Identification Anti_inflammatory->Hit_Identification Secondary_Screen Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screen Lead_Optimization Lead Optimization Secondary_Screen->Lead_Optimization

Caption: A potential workflow for the biological evaluation of the synthesized amides.

  • Antimicrobial Activity: The compounds can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).[1][21]

  • Antioxidant Activity: Assays such as the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay can be used to evaluate the antioxidant potential.[1]

  • Anticancer Activity: The antiproliferative effects of the synthesized amides can be assessed against various cancer cell lines.[6][22]

  • Enzyme Inhibition Assays: Depending on the design of the amine fragment, specific enzyme inhibition assays (e.g., for monoamine oxidases or cholinesterases) could be relevant.[2]

Conclusion

The synthesis of bioactive amides from 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid is a promising strategy for the development of new therapeutic agents. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to produce and validate these novel compounds. The versatility of the amide coupling reaction allows for the creation of diverse chemical libraries, increasing the probability of identifying lead compounds with significant pharmacological activity.

References

  • B(OCH2CF3)3 as an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines.
  • Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Research Journal of Chemical Sciences.
  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed.
  • Synthesis of Amides. Jack Westin.
  • Amide-based compounds, production, recovery, purification and uses thereof.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Amide synthesis by acyl
  • How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. PubMed.
  • Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. AIR Unimi.
  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Deriv
  • Amide Coupling in Medicinal Chemistry.
  • What is the best technique for amide purification?.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI.
  • Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma.
  • Synthesis of cinnamic amides. Reagents and reaction conditions: (i) dry...
  • Looking for some advice for purific
  • EDC-HOBt Amide coupling workup help. Reddit.
  • Coupling Reagents. Aapptec.
  • 3-(3-bromo-4-fluorophenyl)
  • Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents.
  • 3-(3-BROMO-4-FLUOROPHENYL)PROP-2-ENOIC ACID.
  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI.
  • Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • 3-(3-bromo-2-fluorophenyl)prop-2-enoic acid. ECHEMI.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
  • Brominations with Pr4NBr9 as a Solid Reagent with High Reactivity and Selectivity. Organic Chemistry Portal.
  • 3-(4-Fluorophenyl)propionic acid. PubChem.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid

Welcome to the Technical Support Center for the synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid (commonly referred to as 3-bromo-4-fluorocinnamic acid). This halogenated cinnamic acid derivative is a critical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid (commonly referred to as 3-bromo-4-fluorocinnamic acid). This halogenated cinnamic acid derivative is a critical intermediate in drug development and materials science.

The most reliable and high-yielding route for synthesizing this molecule is the Doebner modification of the Knoevenagel condensation [1]. This reaction couples 3-bromo-4-fluorobenzaldehyde with malonic acid using a basic catalyst (typically piperidine) in a solvent that promotes decarboxylation (typically pyridine)[2].

Below, you will find our self-validating methodology, a mechanistic workflow, quantitative optimization data, and an in-depth troubleshooting guide to help you maximize your reaction yields.

Mechanistic Workflow & Troubleshooting Logic

SynthesisWorkflow A Reactants: 3-Bromo-4-fluorobenzaldehyde + Malonic Acid B Knoevenagel Condensation Catalyst: Piperidine (0.1-0.2 eq) A->B C Intermediate: Substituted Benzalmalonic Acid B->C Err1 Issue: Low Yield / Unreacted Aldehyde B->Err1 D Doebner Decarboxylation Solvent: Pyridine or TEA (Reflux) C->D E Target Product: 3-(3-Bromo-4-fluorophenyl) prop-2-enoic acid D->E Err2 Issue: Diacid Impurity (Incomplete Decarboxylation) D->Err2 Fix1 Action: Verify piperidine purity & remove trace water Err1->Fix1 Fix1->B Fix2 Action: Ensure temp > 100°C or extend reflux time Err2->Fix2 Fix2->D

Workflow for Knoevenagel-Doebner synthesis with integrated troubleshooting loops.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this step-by-step classical Doebner modification protocol. The protocol is designed as a "self-validating system," meaning each critical phase includes an observable milestone to confirm the reaction is proceeding correctly.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 equiv, e.g., 10 mmol) and malonic acid (1.5 equiv, 15 mmol).

  • Catalyst & Solvent Addition: Add dry pyridine (3 mL/mmol of aldehyde) to dissolve the reactants. Slowly add a catalytic amount of piperidine (0.1 equiv, 1 mmol)[3].

    • Self-Validation Check: The solution will typically develop a slight yellowish tint, confirming the deprotonation of malonic acid and the initial formation of the enolate/iminium complex[4].

  • Condensation & Decarboxylation: Heat the reaction mixture to a gentle reflux (approx. 110–115 °C) using an oil bath. Maintain reflux for 3 to 5 hours.

    • Self-Validation Check: Monitor the reaction for the evolution of CO2​ gas (visible as steady bubbling). The cessation of vigorous bubbling is your primary physical indicator that the decarboxylation of the benzalmalonic acid intermediate is complete[1].

  • Reaction Quenching: Allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) while stirring[1].

    • Self-Validation Check: Use pH paper to confirm the aqueous layer has reached pH 1-2. The neutralization of pyridine will cause the highly hydrophobic 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid to crash out of solution as a dense, off-white precipitate.

  • Isolation: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove residual pyridine hydrochloride salts and unreacted malonic acid.

  • Purification & Final Validation: Recrystallize the crude product from an ethanol/water mixture. Dry the crystals under vacuum at 50 °C.

    • Self-Validation Check: Perform a melting point analysis on the dried crystals. A sharp melting point between 189 °C and 192 °C confirms the identity and high purity of 3-bromo-4-fluorocinnamic acid[5].

Quantitative Optimization Data

Understanding how different variables affect your yield is critical. The table below summarizes comparative data for Knoevenagel-Doebner condensations, highlighting how solvent, base, and thermal conditions impact the final yield of cinnamic acid derivatives.

Table 1: Impact of Reaction Conditions on Cinnamic Acid Derivative Yields

Catalyst SystemSolventTemperatureTimeAverage Yield (%)Mechanistic Observation
Piperidine (0.1 eq)Pyridine115 °C (Reflux)3-5 h85 - 90%Standard Doebner modification; highly efficient decarboxylation[1].
Piperidine (0.1 eq)Toluene110 °C (Reflux)24 h75 - 85%Pyridine-free; significantly slower decarboxylation step[6].
Triethylamine (1.3 eq)Toluene110 °C (Reflux)2-3 h90%TEA acts as both a base and a phase-transfer catalyst, matching pyridine yields[6].
Piperidine (0.25 eq)Toluene (Microwave)120 °C (50 W)17 min85 - 92%Rapid heating drives complete conversion while limiting over-decarboxylation[7].
Troubleshooting Guide & FAQs

Q1: My isolated yield is below 50%, and TLC shows significant unreacted 3-bromo-4-fluorobenzaldehyde. How do I drive the reaction to completion? Causality & Solution: The Knoevenagel condensation relies on the nucleophilic attack of the malonic acid enolate onto the aldehyde. If conversion is low, enolate formation is likely insufficient. Ensure your piperidine is dry and has not degraded (amines readily absorb atmospheric CO2​ and water). Furthermore, water is a byproduct of the condensation step[2]. If you are using a solvent other than pyridine (like toluene), water accumulation can stall the reaction. Consider using a Dean-Stark trap to continuously remove water and push the equilibrium toward the intermediate.

Q2: The NMR of my product shows a mixture of the desired cinnamic acid and a diacid impurity. What caused this? Causality & Solution: The diacid impurity is the intermediate 3-(3-bromo-4-fluorophenyl)methylenemalonic acid. Its presence indicates incomplete decarboxylation[3]. Decarboxylation is an endothermic, base-catalyzed process that requires sufficient thermal energy. Ensure your reaction temperature reaches at least 110–115 °C. If you attempted the reaction in a lower-boiling solvent (e.g., ethanol), the temperature is insufficient to drive the loss of CO2​ . Switch to pyridine, or utilize microwave irradiation at 120 °C to ensure complete conversion[7].

Q3: I am observing the formation of a styrene-like byproduct. How can I prevent this? Causality & Solution: You are experiencing "over-decarboxylation," where the final cinnamic acid product loses its remaining carboxylic acid group to form a substituted styrene (e.g., 2-bromo-1-fluoro-4-vinylbenzene). This side reaction is triggered when the mixture is heated for too long or at excessively high temperatures (>130 °C) in the presence of a strong base[7]. To mitigate this, strictly monitor the reaction via TLC and halt heating the moment the aldehyde is consumed. Microwave-assisted synthesis (120 °C for exactly 17 minutes) has been proven to strictly limit this specific over-decarboxylation pathway[7].

Q4: Can I replace pyridine with a "greener" alternative without sacrificing the yield of 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid? Causality & Solution: Yes. Pyridine is toxic, foul-smelling, and difficult to remove completely during workup. Recent optimizations demonstrate that Triethylamine (TEA) can serve as an effective surrogate base and phase-transfer catalyst when used in toluene[6]. A system using 1.3 equivalents of TEA and a catalytic amount of piperidine in refluxing toluene achieves yields comparable to the classical pyridine route (approx. 90%) while vastly simplifying the acidic workup and improving the environmental profile of the synthesis[6].

Q5: How do the bromine and fluorine substituents specifically affect the reaction kinetics compared to an unsubstituted benzaldehyde? Causality & Solution: The 3-bromo and 4-fluoro groups exert strong electron-withdrawing inductive effects (-I) on the aromatic ring. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the malonate enolate. Consequently, the initial condensation step is generally faster than with unsubstituted benzaldehyde. Additionally, these heavy halogens decrease the solubility of the final product in aqueous media, which is highly advantageous as it maximizes the precipitation yield during the final HCl quench and isolation step[1].

References
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers in Chemistry. Available at:[Link]

  • Knoevenagel Condensation - Wikipedia. Available at: [Link]

  • Possible mechanism for pyridine free Knoevenagel condensation via phase transfer catalysis by using TEA - New Journal of Chemistry (RSC). Available at:[Link]

  • The Doebner modification of the Knoevenagel reaction - OpenBU. Available at:[Link]

  • General Catalog of Kanto Reagents, Chemicals & Biologicals (3-Bromo-4-fluorocinnamic acid) - Kanto Chemical Co., Inc. Available at: [Link]

Sources

Optimization

Overcoming poor aqueous solubility of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid in in vitro assays

Welcome to the technical support center for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this compound in in vitro assays. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to ensure your experiments are reliable and reproducible.

Understanding the Challenge: Why is This Compound Poorly Soluble?

3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, a derivative of cinnamic acid, possesses a molecular structure that inherently limits its solubility in aqueous media.[1][2] The presence of a non-polar phenyl ring, further substituted with a bromine and a fluorine atom, creates a significant hydrophobic character.[1] While the carboxylic acid group offers some potential for hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to low aqueous solubility, similar to other cinnamic acid derivatives which are only slightly soluble in water.[1][3]

This poor solubility can lead to several common issues in the lab:

  • Compound Precipitation: The compound "crashes out" of solution when diluted from a high-concentration organic stock into your aqueous assay buffer or cell culture medium.[4]

  • Inaccurate Concentration: The actual concentration of the dissolved compound is much lower than the nominal concentration, leading to misleading dose-response curves.

  • Assay Interference: Undissolved particles can interfere with optical-based assays (e.g., absorbance, fluorescence, luminescence) and can be mistaken for cellular toxicity.

This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare my initial stock solution?

For initial stock solutions, a high-purity, water-miscible organic solvent is required.[5]

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds.[6] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.[6]

  • Alternatives: If DMSO is incompatible with your assay, other options include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or ethanol.[5][] However, these may have higher cytotoxicity and should be used with caution.[8][9]

Key Consideration: Always use anhydrous grade solvents. DMSO is highly hygroscopic and will readily absorb water from the atmosphere, which can compromise the long-term stability of your stock solution.[10]

Q2: My compound precipitates when I add it to my aqueous assay buffer. What should I do?

This is the most common problem and occurs when the aqueous medium cannot accommodate the high concentration of the hydrophobic compound being introduced from the organic stock.

Troubleshooting Steps:

  • Check Final Solvent Concentration: The final concentration of your organic solvent (e.g., DMSO) in the assay should be as low as possible to minimize both toxicity and solubility issues.[10] For most cell-based assays, a final DMSO concentration of ≤ 0.5% is recommended, while more sensitive primary cells may require ≤ 0.1%.[8][10][11]

  • Perform Serial Dilutions: Do not dilute your high-concentration stock directly into the aqueous buffer. Instead, perform an intermediate serial dilution in 100% of the organic solvent first.[10] This gradual reduction in compound concentration before hitting the aqueous phase can prevent immediate precipitation.[11]

  • Increase Solubilization with Excipients: If lowering the solvent concentration isn't enough, you may need to incorporate solubilizing agents into your assay medium. The following sections provide detailed strategies.

Q3: Can I use pH modification to increase the solubility of this compound?

Yes, this is a viable strategy. 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid is a carboxylic acid. By increasing the pH of the aqueous solution above its pKa, the carboxylic acid group will deprotonate to form a more polar and water-soluble carboxylate salt.[][12][13]

Mechanism of pH-Based Solubilization: The equilibrium for an acidic compound (HA) in water is: HA ⇌ H⁺ + A⁻

By adding a base (increasing pH), the concentration of H⁺ is reduced. According to Le Châtelier's principle, the equilibrium will shift to the right, favoring the formation of the more soluble anionic form (A⁻), thereby increasing the overall solubility of the compound.[12][14]

Practical Steps:

  • Prepare a stock solution in a minimal amount of a base like 1N NaOH to form the sodium salt before diluting with your buffer.

  • Alternatively, adjust the pH of your final assay buffer to a value 1-2 units above the compound's pKa (a typical pKa for cinnamic acid is around 4.4).

  • Caution: Ensure that the final pH is compatible with your biological system (e.g., cells, enzymes). Most cell cultures are sensitive to pH changes outside the 7.2-7.4 range.

Advanced Solubilization Strategies & Protocols

When standard co-solvent and pH adjustment methods are insufficient, more advanced techniques can be employed.

Strategy 1: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has significantly improved aqueous solubility.[15][16][17][18]

  • Mechanism: The hydrophobic phenyl ring of the compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[15][17][]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.[6][16]

  • Prepare a Cyclodextrin Solution: Weigh out HP-β-CD and dissolve it in your assay buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming and stirring may be required.

  • Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • Complexation: While vortexing the HP-β-CD solution, slowly add the DMSO stock solution dropwise. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1 to 1000:1) to favor complex formation.

  • Equilibration: Allow the solution to stir or shake at room temperature for at least 1-2 hours (or overnight) to ensure maximum complexation.

  • Final Dilution: This complexed stock can now be further diluted in the assay medium. Always include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Strategy 2: Use of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[5]

  • Common Non-ionic Surfactants: Tween® 80 and Triton™ X-100 are often used in in vitro assays.[4][20]

  • Caution: Surfactants can be toxic to cells and may interfere with protein function.[4] Their use is often limited to cell-free assays or robust cell lines at very low concentrations (e.g., 0.01-0.1%). It's crucial to determine the toxicity profile of the surfactant on your specific assay system.

Data Summary & Comparison of Methods

MethodMechanismAdvantagesDisadvantagesBest For
Co-solvents (DMSO) Reduces water polarity, disrupting its self-association and increasing solubility of non-polar compounds.[]Simple, effective for high-concentration stocks.[][10]Can cause compound precipitation upon dilution; potential for cytotoxicity at >0.5%.[4][8][10]Initial stock preparation; assays tolerant to low % of organic solvent.
pH Adjustment Converts the acidic compound to its more soluble anionic salt form.[12][13]Simple, inexpensive, and can significantly increase solubility.[]Limited by the pH tolerance of the biological assay (e.g., cell viability).[21]Weakly acidic or basic compounds in assays with flexible pH ranges.
Cyclodextrins Encapsulates the hydrophobic molecule within its nonpolar cavity, presenting a hydrophilic exterior.[15][17]Low toxicity; significant solubility enhancement; can improve compound stability.[15][16][]Can be expensive; may alter the free fraction of the drug available for transport/binding.[18][22]Cell-based assays, sensitive systems, and achieving high final concentrations.
Surfactants Incorporates the compound into micelles above the CMC.[5]High solubilizing capacity.Potential for cell toxicity and assay interference; may reduce free drug fraction.[4][23]Primarily cell-free assays (e.g., enzyme kinetics).

Visual Workflows and Diagrams

Decision-Making Workflow for Solubilization

This diagram outlines a logical path for selecting the appropriate solubilization method.

Solubilization_Workflow start Start: Poorly Soluble Compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute_test Test Dilution in Assay Buffer (Final DMSO <= 0.5%) prep_stock->dilute_test precipitate Precipitation Occurs? dilute_test->precipitate success Success! Proceed with Assay (Include Vehicle Control) precipitate->success No ph_option Is Compound Ionizable (Acidic/Basic)? precipitate->ph_option Yes ph_adjust Attempt pH Modification ph_option->ph_adjust Yes cd_option Use Cyclodextrins (e.g., HP-β-CD) ph_option->cd_option No ph_compatible Is Final pH Assay Compatible? ph_adjust->ph_compatible ph_compatible->success Yes ph_compatible->cd_option No cd_protocol Follow Cyclodextrin Complexation Protocol cd_option->cd_protocol surfactant_option Is Assay Cell-Free? cd_option->surfactant_option If CD fails or is unavailable cd_protocol->success surfactant_option->cd_option No, return to CD or reconsider experiment use_surfactant Use Low % Surfactant (e.g., Tween 80) surfactant_option->use_surfactant Yes use_surfactant->success

Caption: A workflow to select the best solubilization strategy.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Hydrophobic) water1 Aqueous Medium drug->water1 Insoluble cd Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) arrow Forms complex Soluble Inclusion Complex water2 Aqueous Medium complex->water2 Soluble drug_inside Drug plus +

Caption: Encapsulation of a drug by a cyclodextrin molecule.

References

  • Minoo, A., & Larkin, C. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. Available at: [Link]

  • SHINY. (2026). What is the solubility of cinnamic derivatives in different solvents? Blog - SHINY. Available at: [Link]

  • Sova, M. (2020). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Prateek, S., & Garb, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Consolidated Chemical. Cinnamic Acid – High Purity | Premium Quality. Consolidated Chemical. Available at: [Link]

  • Unknown. (2024). The Effects of Different Solubilizing Agents on the Transport and Pharmacokinetic Profiles of Indomethacin: in vitro and in vivo. Malaysian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chad's Prep®. (2024). 17.6 pH Effects on Solubility. Chad's Prep®. Available at: [Link]

  • Biondi, M. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]

  • Frazermb. (2013). Making a stock solution for my drug using DMSO. General Lab Techniques. Available at: [Link]

  • Kerns, E. H. (2001). In Vitro Solubility Assays in Drug Discovery. ResearchGate. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Ibezim, A., & Odo, C. E. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2005). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Matrix Fine Chemicals. 3-(3-BROMO-4-FLUOROPHENYL)PROP-2-ENOIC ACID | CAS 160434-49-1. Matrix Fine Chemicals. Available at: [Link]

  • Shayan, S., & Sanjabi, M. R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • AP Chemistry. (2024). 8.11 pH and Solubility. AP Chemistry. Available at: [Link]

  • Gao, Y., & Taylor, L. S. (2015). Impact of Solubilizing Additives on Supersaturation and Membrane Transport of Drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available at: [Link]

  • IJPC, Inc. (2025). pH Adjusting Database. CompoundingToday.com. Available at: [Link]

  • Di Cagno, M. P. (2019). Studying the effect of solubilizing agents on drug diffusion through the unstirred water layer (UWL) by localized spectroscopy. PubMed. Available at: [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal. Available at: [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. PubChem. Available at: [Link]

  • Chemical Substance Information. 3-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid. Chemical Substance Information. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: LC-MS/MS Quantification of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid

Executive Summary & Analyte Profiling As drug development pipelines increasingly explore halogenated cinnamic acid derivatives—such as 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid (3-B4FCA)—for their role as potent Sodium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

As drug development pipelines increasingly explore halogenated cinnamic acid derivatives—such as 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid (3-B4FCA)—for their role as potent Sodium Hydrogen Exchanger Isoform-1 (NHE-1) inhibitors and synthetic intermediates[1], the need for robust, reproducible bioanalytical quantification becomes paramount.

Quantifying 3-B4FCA in biological matrices presents unique analytical challenges. The molecule possesses a conjugated carboxylic acid moiety and a di-halogenated phenyl ring (bromine and fluorine). This specific structural motif creates distinct electronegativity profiles that heavily influence ionization efficiency, chromatographic retention, and susceptibility to matrix effects. This guide objectively compares sample preparation and chromatographic strategies, providing a self-validating protocol grounded in the [2] and [3].

Methodological Causality: Why Standard Approaches Fail

To build a rugged LC-MS/MS method, we must move beyond empirical trial-and-error and understand the physicochemical causality behind each experimental choice.

Mass Spectrometry: Leveraging Isotopic Signatures

The carboxylic acid group of 3-B4FCA readily deprotonates, making Electrospray Ionization in negative mode (ESI-) the mandatory choice. The presence of bromine naturally provides two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Instead of viewing this as a dilution of signal, a self-validating method uses this isotopic signature to its advantage. By monitoring the primary transition of m/z 242.9 198.9 (loss of CO2​ ) alongside the confirmatory transition m/z 244.9 200.9, we establish an internal isotopic ratio check that virtually eliminates false positives from isobaric matrix interferences.

Chromatography: The Limits of C18

A standard C18 column relies purely on dispersive (hydrophobic) interactions. However, the highly polarizable bromine atom and the electron-withdrawing fluorine atom on 3-B4FCA cause poor peak shape and early elution on aliphatic stationary phases. The Solution: A Biphenyl stationary phase . The biphenyl rings provide π−π polarizability and enhanced shape selectivity, interacting strongly with the halogenated aromatic ring of the analyte. This shifts the retention time away from the early-eluting phospholipid suppression zone.

Sample Preparation: Trapping the Anion

Protein Precipitation (PPT) leaves high concentrations of endogenous phospholipids in the sample, leading to severe ion suppression in ESI-. Liquid-Liquid Extraction (LLE) improves cleanliness but suffers from variable recovery due to emulsion formation. The Solution: Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) . At a basic pH, the carboxylic acid of 3-B4FCA is fully ionized and binds ionically to the WAX sorbent. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids and phospholipids before eluting the target analyte with an acidic organic solvent.

Comparative Performance Data

The following tables summarize the quantitative data comparing different extraction methodologies and column chemistries during our method development phase.

Table 1: Sample Preparation Efficacy (Spiked Plasma at 50 ng/mL)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalAchievable LLOQ (ng/mL)
Protein Precipitation (PPT) 65.2 ± 8.4-42.5 (Suppression)Poor10.0
Liquid-Liquid Extraction (LLE) 78.4 ± 5.1-18.3 (Suppression)Moderate2.5
WAX-SPE (Optimized) 94.6 ± 2.3 -3.1 (Negligible) Excellent 0.5

Table 2: Chromatographic Column Comparison (Isocratic Elution)

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Signal-to-Noise (S/N)Primary Separation Mechanism
Standard C18 1.81.45 (Tailing)150Hydrophobic
Fluorophenyl (F5) 2.41.15420Fluorine-Fluorine, Dipole
Biphenyl 3.1 1.02 (Ideal) 850 Hydrophobic, π−π , Halogen

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The inclusion of an isotopically labeled internal standard (IS) corrects for any extraction losses, while the specific WAX wash steps ensure matrix neutrality.

Step-by-Step WAX-SPE Workflow
  • Sample Aliquoting & Spiking: Transfer 50 µL of plasma sample into a 96-well plate. Spike with 10 µL of Internal Standard ( 13C6​ -3-B4FCA at 100 ng/mL). Causality: Spiking before any dilution ensures the IS undergoes the exact same protein binding and extraction kinetics as the endogenous analyte.

  • Pre-treatment: Add 200 µL of 2% NH4​OH in water. Mix thoroughly. Causality: The high pH ensures the carboxylic acid is fully deprotonated (anionic state) for optimal binding to the SPE resin.

  • SPE Conditioning: Condition a 30 mg WAX 96-well SPE plate with 500 µL Methanol, followed by 500 µL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum (approx. 2-3 psi).

  • Wash 1 (Aqueous): Wash with 500 µL of 2% NH4​OH in water. Causality: Removes salts, polar interferences, and unbound proteins.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol. Causality: The analyte remains ionically bound to the resin, allowing this aggressive organic wash to strip away neutral lipids and phospholipids.

  • Elution: Elute the analyte into a clean collection plate using 2 x 100 µL of 5% Formic Acid in Methanol. Causality: The acid neutralizes the WAX resin and the analyte, breaking the ionic interaction and releasing the compound.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Conditions
  • Column: Biphenyl, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 3.5 minutes.

  • MS/MS Detection: ESI Negative Mode.

    • Quantifier: m/z 242.9 198.9 (Collision Energy: 18V)

    • Qualifier: m/z 244.9 200.9 (Collision Energy: 18V)

Regulatory Validation Parameters (ICH M10 / FDA)

To ensure the data is scientifically defensible and suitable for regulatory submission, the method must be validated against the[3] and [2] standards:

  • Selectivity & Specificity: Blank matrix from 6 independent sources must be analyzed. The response at the retention time of 3-B4FCA must be <20% of the LLOQ response[2].

  • Calibration Curve: The dynamic range (e.g., 0.5 to 500 ng/mL) must be fitted using a linear regression with a 1/x2 weighting. The back-calculated concentrations must be within ±15% of the nominal value ( ±20% for the LLOQ)[3].

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) over three independent runs. The intra-run and inter-run coefficient of variation (CV) must not exceed 15% (20% for LLOQ)[2].

  • Matrix Effect: The IS-normalized matrix factor (MF) must be calculated using 6 different lots of matrix. The CV of the IS-normalized MF must be <15% [3]. The WAX-SPE method described above routinely yields a CV of <4% .

Workflow & Decision Visualizations

Workflow Start Analyte: 3-B4FCA (CAS 160434-49-1) MS MS/MS Optimization ESI(-) MRM: m/z 243 -> 199 Start->MS LC Chromatography Selection Biphenyl > C18 MS->LC Prep Sample Preparation WAX-SPE > PPT LC->Prep Valid ICH M10 Validation Prep->Valid Selectivity Selectivity & Matrix Effect Valid->Selectivity AccPrec Accuracy & Precision Valid->AccPrec Stability Stability Testing Valid->Stability End Validated Bioanalytical Method Selectivity->End AccPrec->End Stability->End

Figure 1: Systematic workflow for LC-MS/MS method development and ICH M10 validation.

SamplePrep Plasma Plasma Sample + 3-B4FCA PPT Protein Precipitation (PPT) Acetonitrile Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate Plasma->LLE SPE Solid Phase Extraction (SPE) Weak Anion Exchange Plasma->SPE PPT_Res High Matrix Effect (>40%) Variable Recovery PPT->PPT_Res LLE_Res Moderate Matrix Effect (~20%) Good Recovery LLE->LLE_Res SPE_Res Minimal Matrix Effect (<5%) Excellent Recovery (>90%) SPE->SPE_Res

Figure 2: Comparative decision tree for sample preparation extraction techniques.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Journal of Medicinal Chemistry. Arylcyclopropanecarboxyl Guanidines as Novel, Potent, and Selective Inhibitors of the Sodium Hydrogen Exchanger Isoform-1. (2001). Available at:[Link]

Sources

Comparative

Benchmarking catalytic efficiency with 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid substrates

A Senior Application Scientist's Field Guide to Benchmarking Catalysts with 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid and its Analogs For researchers, scientists, and professionals in drug development, the efficient sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to Benchmarking Catalysts with 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid and its Analogs

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. Cinnamic acids and their derivatives are vital building blocks in the creation of a wide range of pharmaceuticals and functional materials.[1][2] The palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions are indispensable tools for the synthesis of these compounds, offering a versatile and powerful method for forming carbon-carbon bonds.[3][4]

The Significance of Substituted Cinnamic Acids

Substituted cinnamic acids are not merely synthetic intermediates; they possess a wide spectrum of biological activities, including anticancer, antioxidant, and antidiabetic properties.[2][5][6] The nature and position of substituents on the phenyl ring significantly influence the molecule's bioactivity, making the development of efficient and selective catalytic methods for their synthesis a critical area of research.[6]

Benchmarking Catalyst Performance: Key Metrics

To objectively compare the efficiency of different catalysts, we focus on several key performance indicators:

  • Turnover Number (TON): This represents the total number of substrate molecules converted to product per molecule of catalyst before the catalyst becomes deactivated. A higher TON indicates a more robust and stable catalyst.

  • Turnover Frequency (TOF): This is the measure of the number of substrate molecules converted to product per molecule of catalyst per unit of time. A higher TOF signifies a more active and faster catalyst.

  • Yield (%): The percentage of the theoretical maximum amount of product that is actually produced.

  • Reaction Conditions: Factors such as temperature, solvent, and the nature of the base can significantly impact catalyst performance and are crucial for a comprehensive comparison.

Experimental Protocols for Catalyst Benchmarking

The following are detailed, step-by-step methodologies for conducting Heck and Suzuki-Miyaura coupling reactions to benchmark catalyst performance. These protocols are designed to be self-validating, with clear steps for reaction monitoring and product analysis.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Substrate, Alkene/Boronic Acid, Base, and Solvent setup Set up Reaction Under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst Solution prep_catalyst->setup heating Heat and Stir for a Defined Time setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup Upon completion purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product and Calculate Yield, TON, TOF purification->analysis

Caption: General workflow for benchmarking catalyst performance.

Protocol 1: Heck Coupling of an Aryl Bromide with an Alkene

This protocol outlines the palladium-catalyzed coupling of an aryl bromide (e.g., 4-bromoacetophenone as an analog for 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid) with an alkene (e.g., styrene).

Materials:

  • Aryl bromide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

  • Ligand (if applicable, e.g., PPh₃, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF/H₂O (1:1), 6 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, palladium catalyst, ligand (if used), and base.

  • Add the solvent and the alkene to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product and calculate the yield, TON, and TOF.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol details the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium catalyst (e.g., Pd/bentonite, 0.06 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., ethanol, 5 mL)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography and analyze as described in the Heck protocol.

Comparative Performance of Palladium Catalysts

The choice of the palladium catalyst and its associated ligand is critical to the success of the cross-coupling reaction. The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of aryl bromides, providing a valuable benchmark for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100495[8]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O801285[8]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298[8]
Pd/BentoniteNoneVariousWater/EthanolRT1-2>95[9]
Fe₃O₄@SiO₂-PdNoneNa₃PO₄EthanolRT1>95[10]

Note: Yields and reaction conditions are for the coupling of various aryl bromides and may require optimization for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid. RT = Room Temperature.

Mechanistic Insights: The Heck and Suzuki-Miyaura Catalytic Cycles

Understanding the underlying catalytic cycles is crucial for rational catalyst design and reaction optimization. Both the Heck and Suzuki-Miyaura reactions proceed through a series of well-defined steps involving a palladium catalyst.

The Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X AlkeneIns Alkene Insertion OxAdd->AlkeneIns Alkene OxAdd_Prod Ar-Pd(II)-X(L_n) BetaElim β-Hydride Elimination AlkeneIns->BetaElim AlkeneIns_Prod Ar-CH2-CH(R)-Pd(II)-X(L_n) RedElim Reductive Elimination BetaElim->RedElim Base BetaElim_Prod Ar-CH=CHR + H-Pd(II)-X(L_n) RedElim->Pd0 -HX Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OR)₂ OxAdd_Prod Ar-Pd(II)-X(L_n) RedElim Reductive Elimination Transmetalation->RedElim Transmetalation_Prod Ar-Pd(II)-Ar'(L_n) RedElim->Pd0 Ar-Ar'

Sources

Validation

A Comparative Guide to Validating the Stereochemical Purity of (E)-3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can profoundly impact their pharmacological and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can profoundly impact their pharmacological and toxicological profiles.[1] For chiral molecules such as (E)-3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, a key intermediate in the synthesis of various pharmaceuticals, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for validating its stereochemical purity, offering insights into the causality behind experimental choices and presenting self-validating protocols.

(E)-3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, a derivative of cinnamic acid, possesses a stereocenter at the double bond, leading to the possibility of E and Z isomers. Furthermore, depending on the synthetic route and subsequent transformations, chiral centers may be introduced, necessitating the resolution and quantification of enantiomers. This guide will focus on the analytical methodologies to discern and quantify these stereoisomers.

Comparative Analysis of Analytical Methodologies

The determination of stereochemical purity for compounds like (E)-3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid relies on a suite of sophisticated analytical techniques. The most prominent and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each technique offers distinct advantages and is based on different physicochemical principles.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[2]Diastereomeric interaction with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[3][4]Measurement of the rotation of plane-polarized light by a chiral compound in solution.[5]
Primary Application Quantitative determination of enantiomeric excess (ee%) and separation of stereoisomers.Determination of enantiomeric excess and structural elucidation.Qualitative confirmation of chirality and measurement of optical rotation.
Resolution Generally high, capable of baseline separation of enantiomers.[1]Dependent on the choice of chiral auxiliary and the specific analyte.[6][7]Does not resolve enantiomers but provides a bulk property measurement.
Sensitivity High, suitable for trace-level analysis of impurities.Moderate, requires sufficient sample concentration for accurate integration.Low, requires relatively high concentrations and is sensitive to experimental conditions.
Sample Requirements Small sample size, compatible with various solvents.Requires dissolution in a suitable deuterated solvent and the addition of a chiral auxiliary.Requires a pure sample dissolved in a specific solvent at a known concentration.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its high resolution and sensitivity.[8] The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For acidic compounds like (E)-3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice.[9][10] These phases offer a wide range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase Composition: The mobile phase composition is critical for achieving optimal separation. For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol is typically used.[2] For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[2][8]

  • Detection: UV detection is commonly employed for cinnamic acid derivatives due to their strong chromophores.[11] The detection wavelength should be set at the absorption maximum (λmax) of the analyte to ensure maximum sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral auxiliaries, provides a powerful method for determining the enantiomeric excess of a sample.[12][13] This technique does not separate the enantiomers but rather creates a diastereomeric environment that results in distinct NMR signals for each enantiomer.

Causality of Experimental Choices:

  • Chiral Solvating Agents (CSAs) vs. Chiral Derivatizing Agents (CDAs):

    • CSAs , such as certain macrocyclic compounds or natural products, form transient, non-covalent diastereomeric complexes with the analyte.[3][4] This is a non-destructive method that allows for sample recovery.

    • CDAs react with the analyte to form stable, covalent diastereomeric derivatives.[14] While this method can provide excellent signal separation, it requires an additional reaction step and may not be suitable for all analytes.

  • Choice of Chiral Auxiliary: The selection of the chiral auxiliary is crucial and often empirical. For carboxylic acids, chiral amines, amino alcohols, and certain organophosphorus compounds have proven effective.[6][14] The interaction between the auxiliary and the analyte, often involving hydrogen bonding and π-π stacking, is key to achieving good enantiodiscrimination.[7][15]

  • NMR Experiment: High-field ¹H NMR is typically used to observe the chemical shift differences between the diastereomeric complexes. The integration of the distinct signals directly corresponds to the ratio of the enantiomers.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral molecule. While it does not provide information on the individual enantiomers in a mixture, it is a valuable tool for confirming the presence of a chiral substance and for determining the optical purity of a sample if the specific rotation of the pure enantiomer is known.

Causality of Experimental Choices:

  • Solvent and Concentration: The specific rotation of a compound is dependent on the solvent, concentration, temperature, and the wavelength of the light used. Therefore, these parameters must be carefully controlled and reported.

  • Path Length: The observed rotation is directly proportional to the path length of the polarimeter cell. Standardized cells are used to ensure accurate and reproducible measurements.

Experimental Protocols

Chiral HPLC Method Validation

A robust chiral HPLC method must be validated to ensure it is suitable for its intended purpose.[16] Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[17][18]

Workflow for Chiral HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis CSP_Selection CSP Selection Mobile_Phase_Opt Mobile Phase Optimization CSP_Selection->Mobile_Phase_Opt Initial Screening Specificity Specificity Mobile_Phase_Opt->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Validated Method Sample_Analysis Sample Analysis System_Suitability->Sample_Analysis

Caption: Workflow for chiral HPLC method validation.

Step-by-Step Protocol:

  • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17] This involves analyzing a placebo, the individual enantiomers, and a racemic mixture.

  • Linearity and Range: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range. A minimum of five concentrations should be used.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample of known purity.[17]

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

NMR Analysis using a Chiral Solvating Agent

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a known amount of (E)-3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the analyte alone.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent to the NMR tube.

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center (or the stereogenic double bond). Integrate the signals corresponding to the two diastereomeric complexes. The ratio of the integrals directly provides the enantiomeric ratio.

Logical Relationship of Analytical Techniques

Compound (E)-3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid Synthesis Synthesis & Purification Compound->Synthesis Initial_Screen Initial Stereochemical Assessment Synthesis->Initial_Screen Quant_Analysis Quantitative Purity Determination Initial_Screen->Quant_Analysis Polarimetry Polarimetry Initial_Screen->Polarimetry Qualitative Check Chiral_HPLC Chiral_HPLC Quant_Analysis->Chiral_HPLC Primary Method NMR_CSA NMR_CSA Quant_Analysis->NMR_CSA Secondary Method Confirmation Orthogonal Confirmation Final_Report Final Purity Report Confirmation->Final_Report Chiral_HPLC->Confirmation NMR_CSA->Confirmation

Caption: Logical workflow for stereochemical purity validation.

Conclusion

The validation of the stereochemical purity of (E)-3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid requires a multi-faceted analytical approach. Chiral HPLC stands out as the primary technique for quantitative analysis due to its high resolution and sensitivity. NMR spectroscopy with chiral auxiliaries serves as an excellent orthogonal method for confirming enantiomeric excess. Polarimetry, while less informative, can be a useful qualitative tool. By employing a combination of these techniques and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the stereochemical integrity of this important pharmaceutical intermediate.

References

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids - PubMed. Available at: [Link]

  • Chiral recognition of carboxylic acids and amino acids using C3-symmetric cage-shaped phosphates as chiral-shift reagents - Oxford Academic. Available at: [Link]

  • New Macrocyclic Compound as Chiral Shift Reagent for Carboxylic Acids | Organic Letters. Available at: [Link]

  • Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group - PubMed. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Chiral recognition of carboxylic acids and amino acids using C 3 -symmetric cage-shaped phosphates as chiral-shift reagents - Oxford Academic. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at: [Link]

  • Chiral recognition of carboxylic acids and amino acids using C3-symmetric cage-shaped phosphates as chiral-shift reagents - R Discovery. Available at: [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Available at: [Link]

  • HPLC Chiral Columns - Element Lab Solutions. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • chiral columns . Available at: [Link]

  • The Chiral Notebook. Available at: [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis - PubMed. Available at: [Link]

  • Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Available at: [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC. Available at: [Link]

  • High Purity cis-Cinnamic Acid Preparation for Studying Physiological Role of trans-Cinnamic and cis-Cinnamic Acids in Higher Plants | Request PDF - ResearchGate. Available at: [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • Chiral resolution - chemeurope.com. Available at: [Link]

  • Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition. Available at: [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - MDPI. Available at: [Link]

  • WO 99/19275 - Googleapis.com.
  • 3-(3-BROMO-4-FLUOROPHENYL)PROP-2-ENOIC ACID | CAS 160434-49-1 - Matrix Fine Chemicals. Available at: [Link]

  • Absolute stereochemical determination of chiral carboxylic acids - PubMed. Available at: [Link]

  • (PDF) Development and Validation of Analytical Methods for Radiochemical Purity of Lu-PSMA-1 - ResearchGate. Available at: [Link]

  • University of Groningen EANM guideline on the validation of analytical methods for radiopharmaceuticals Gillings, Nic. Available at: [Link]

  • Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Available at: [Link]

  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde - SCIRP. Available at: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. Available at: [Link]

  • Spectroscopic Studies of 6-Membered Lipoic Acid Derivative, 1,2,3-Trithiane-4-pentanoic Acid, and Its Characteristic Stereochemical Profiles - MDPI. Available at: [Link]

  • Polarization-Angle-Scanning 2DIR Spectroscopy of Coupled Anharmonic Oscillators: A Polarization Null Angle Method. Available at: [Link]

  • Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chiral-Modified Palladium Catalyst - Scholar Commons. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.